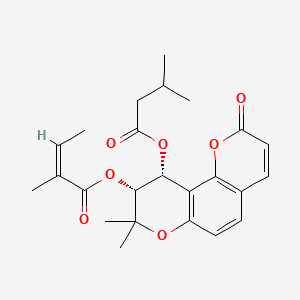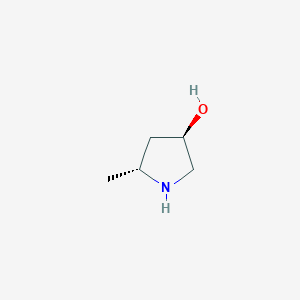
Praeruptorin C
Vue d'ensemble
Description
Praeruptorin C is a bioactive compound derived from the dried roots of Peucedanum praeruptorum Dunn, a plant commonly used in traditional Chinese medicine. This compound belongs to the class of angular-type pyranocoumarins and is known for its diverse pharmacological properties, including anti-inflammatory, antihypertensive, and antiplatelet aggregation effects .
Mécanisme D'action
Target of Action
Praeruptorin C (Pra-C) is a natural compound derived from the dried roots of Peucedanum praeruptorum, a classical medicinal plant traditionally prescribed for respiratory ailments . The primary targets of Pra-C are ERK1/2 and CTSD (cathepsin D) in non-small cell lung cancer (NSCLC) cells . It also targets nuclear factor kappa B and c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways in osteoclasts .
Biochemical Pathways
Pra-C affects several biochemical pathways. In NSCLC cells, it significantly reduces the expression of CTSD and suppresses the phosphorylation/activation of the ERK1/2 signaling pathway . In osteoclasts, Pra-C attenuates the activation of nuclear factor kappa B as well as c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways .
Pharmacokinetics
Studies on related compounds, such as praeruptorins a and b, suggest that these compounds exhibit linear dynamics in a certain dose range
Action Environment
The action, efficacy, and stability of Pra-C can be influenced by various environmental factors. For instance, the cultivation environment of Peucedanum praeruptorum, the source plant of Pra-C, can affect the concentration of Pra-C and other phytochemicals in the plant . Furthermore, the physiological environment in which Pra-C acts, such as the cellular environment in NSCLC cells or osteoclasts, can also influence its action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin C involves several steps, starting from simple coumarins. The process typically includes the formation of the pyranocoumarin structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the roots of Peucedanum praeruptorum. The roots are dried, ground, and subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Praeruptorin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyranocoumarin structure.
Reduction: Reduction reactions can alter the double bonds within the molecule.
Substitution: Substitution reactions can introduce different functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: It is used in studies related to cell signaling and gene expression.
Medicine: Praeruptorin C exhibits promising effects in treating conditions such as hypertension, inflammation, and cancer.
Industry: It is utilized in the development of pharmaceuticals and nutraceuticals
Comparaison Avec Des Composés Similaires
Praeruptorin C is often compared with other pyranocoumarins such as Praeruptorin A, Praeruptorin B, and Praeruptorin E:
Praeruptorin A: Similar in structure but differs in the substituents at specific positions, leading to variations in biological activity.
Praeruptorin B: Exhibits higher potency in reducing nitric oxide production compared to this compound.
Praeruptorin E: Shows greater anti-inflammatory activities than this compound.
This compound stands out due to its balanced pharmacological profile, making it a versatile compound for various therapeutic applications .
Propriétés
IUPAC Name |
[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVJROSOIXJGR-IULGZIFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100692 | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72463-77-5, 83382-71-2 | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praeruptorin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)


![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)



![[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B3029550.png)
